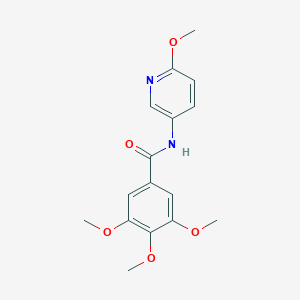
N-(3-isopropoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "IQ-1S" and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of IQ-1S is not fully understood, but it is believed to act as an inhibitor of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting this pathway, IQ-1S can modulate the cellular processes that are regulated by it.
Effets Biochimiques Et Physiologiques
IQ-1S has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the promotion of cell survival, and the inhibition of cell proliferation. These effects are mediated through the Wnt/β-catenin signaling pathway and can vary depending on the cell type and context.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IQ-1S is its specificity for the Wnt/β-catenin signaling pathway, which allows for the selective modulation of this pathway without affecting other cellular processes. However, one limitation of IQ-1S is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of IQ-1S, including the development of more efficient synthesis methods, the identification of its specific targets within the Wnt/β-catenin signaling pathway, and the exploration of its potential applications in other fields, such as regenerative medicine and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of IQ-1S and its potential side effects.
Méthodes De Synthèse
IQ-1S can be synthesized using a multistep process that involves the reaction of 2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetic acid with 3-isopropoxypropylamine. The resulting product is then purified using chromatography to obtain the final compound.
Applications De Recherche Scientifique
IQ-1S has been studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, IQ-1S has been shown to enhance the differentiation of neural stem cells and promote the survival of neurons. In cancer research, IQ-1S has been found to inhibit the growth of cancer cells and induce apoptosis. In immunology, IQ-1S has been shown to enhance the differentiation of T cells and promote their survival.
Propriétés
Nom du produit |
N-(3-isopropoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide |
|---|---|
Formule moléculaire |
C16H23N3O3 |
Poids moléculaire |
305.37 g/mol |
Nom IUPAC |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C16H23N3O3/c1-11(2)22-9-5-8-17-15(20)10-14-16(21)19-13-7-4-3-6-12(13)18-14/h3-4,6-7,11,14,18H,5,8-10H2,1-2H3,(H,17,20)(H,19,21) |
Clé InChI |
KTRGXABEHIZYRA-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 |
SMILES canonique |
CC(C)OCCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)


![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)


![2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B240920.png)
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
![5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B240922.png)